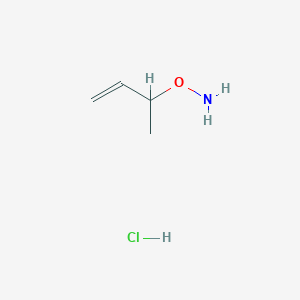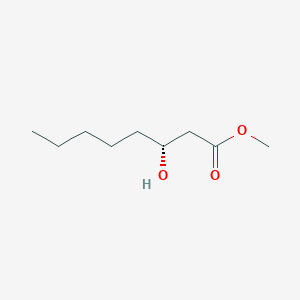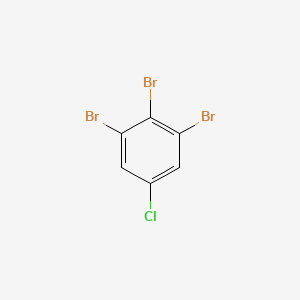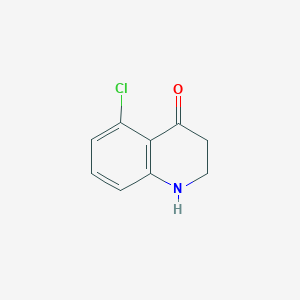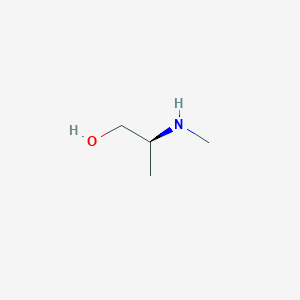![molecular formula C18H11F17O2 B1601078 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde CAS No. 494798-73-1](/img/structure/B1601078.png)
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde
Übersicht
Beschreibung
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde is a unique organic compound characterized by its distinctive perfluorooctyl group attached to a benzaldehyde moiety via a propyloxy linker. The perfluorooctyl group, known for its extreme hydrophobicity and stability, confers remarkable chemical properties that make this compound notable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde generally involves multi-step organic reactions. A common approach starts with the preparation of 3-(Perfluorooctyl)-1-propanol, which is then converted to its corresponding halide derivative. The halide is subsequently reacted with 4-hydroxybenzaldehyde in the presence of a base to form the desired ether linkage. Key steps typically include:
Preparation of 3-(Perfluorooctyl)-1-propanol via reduction of the corresponding ester.
Halogenation to produce 3-(Perfluorooctyl)-1-propyl halide.
Nucleophilic substitution reaction with 4-hydroxybenzaldehyde to form this compound.
Industrial Production Methods: On an industrial scale, these reactions are optimized for efficiency, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to streamline production, reduce waste, and enhance reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: This reaction often leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Under appropriate conditions, the aldehyde group can be reduced to an alcohol.
Common Reagents and Conditions:
Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nitrating mixtures, often conducted under controlled temperatures and acidic or basic conditions.
Major Products: The products of these reactions are typically derivatives with altered functional groups, enhancing their applicability in different chemical contexts.
Wissenschaftliche Forschungsanwendungen
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde is used extensively across multiple fields:
Chemistry:
Acts as a precursor for the synthesis of complex fluorinated organic compounds.
Serves as a functional group in modifying surfaces to study hydrophobic interactions.
Biology:
Utilized in creating fluorinated biomolecules for imaging studies and understanding biological processes at a molecular level.
Medicine:
Investigated for potential pharmaceutical applications, including drug delivery systems where hydrophobic properties are advantageous.
Explored in the design of novel therapeutic agents targeting specific molecular pathways.
Industry:
Employed in the development of advanced materials with high resistance to chemical and thermal degradation.
Used in coatings and treatments to impart water and oil repellency to various substrates.
Wirkmechanismus
Molecular Targets and Pathways: The biological activity of 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde is primarily influenced by its hydrophobic perfluorooctyl group, which can interact with lipid membranes and proteins, altering their function and dynamics. The aldehyde group provides a reactive site for forming covalent bonds with biomolecules, potentially leading to enzyme inhibition or activation.
Vergleich Mit ähnlichen Verbindungen
4-(Octyloxy)benzaldehyde: Lacks the fluorinated segment, leading to different chemical properties and applications.
4-(Perfluorooctyloxy)benzaldehyde: Differing linker length affects its reactivity and physical properties.
Perfluorooctyl aldehyde: A simpler structure without the benzaldehyde moiety, offering different utility in research and industry.
Uniqueness: 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde stands out due to its unique combination of a perfluorinated chain and a reactive aldehyde group, providing a balance of stability, reactivity, and hydrophobicity not easily found in other compounds.
Eigenschaften
IUPAC Name |
4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F17O2/c19-11(20,6-1-7-37-10-4-2-9(8-36)3-5-10)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-5,8H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLANEVLEDPTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F17O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478718 | |
| Record name | 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494798-73-1 | |
| Record name | 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
